molecular formula C12H11NO2S B8386635 4-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester

4-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester

Cat. No. B8386635
M. Wt: 233.29 g/mol
InChI Key: FCLVKZCJTNCSSJ-UHFFFAOYSA-N
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Patent
US07300934B2

Procedure details

A mixture of methyl-4-acetylbenzoate (7.59 g, 43 mmol) and acetic acid (100 mL) was heated to 70° C. The reaction was cooled to 30° C. once the benzoate was dissolved. Bromine (2.2 mL, 43 mmol) was added dropwise over a period of 30 mins. The reaction was stirred at ambient temperature under nitrogen for 19 hrs. Precipitates formed upon cooling with an ice bath. The precipitate was filtered and washed with a cold solution of 1:1 MeOH/H2O. The crude material (5.05 g) was taken to the next reaction without further purification. A solution of 4-bromoacetyl-benzoic acid methyl ester (0.50 g, 1.9 mmol), ethanol (6.5 mL), and thioacetamide (0.29 mg, 3.9 mmol) was refluxed under nitrogen for 5 hrs. After cooling, the reaction was poured onto water (75 mL) and stirred for 10 mins. The precipitate was filtered and washed with water. The product was collected as a pale yellow powder 0.43 g (95%). A solution of 4-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester (400 mg, 1.7 mmol), lithium hydroxide (108 mg, 2.6 mmol), tetrahydrofuran (2 mL), water (2 mL), and methanol (1.5 mL) was stirred at ambient temperature under nitrogen for 16 hrs. The reaction was concentrated, diluted with water (10 mL), acidified with HCl (4 mL, 1M), and extracted with ethyl acetate and methylene chloride. The organic layers were combined, dried on sodium sulfate, and concentrated to give 0.35 g (94%) of 4-(2-methyl-thiazol-4-yl)-benzoic acid, which was used in the preparation of compound 47 of Table 1.
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
0.29 mg
Type
reactant
Reaction Step Four
Quantity
6.5 mL
Type
solvent
Reaction Step Four
Quantity
400 mg
Type
reactant
Reaction Step Five
Quantity
108 mg
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC(=O)C1C=CC(C(=O)C)=CC=1.C([O-])(=O)C1C=CC=CC=1.BrBr.COC(=O)C1C=CC(C(=O)CBr)=CC=1.C(N)(=S)C.C[O:44][C:45](=[O:58])[C:46]1[CH:51]=[CH:50][C:49]([C:52]2[N:53]=[C:54]([CH3:57])[S:55][CH:56]=2)=[CH:48][CH:47]=1.[OH-].[Li+]>CO.O.O1CCCC1.C(O)C.C(O)(=O)C>[CH3:57][C:54]1[S:55][CH:56]=[C:52]([C:49]2[CH:50]=[CH:51][C:46]([C:45]([OH:58])=[O:44])=[CH:47][CH:48]=2)[N:53]=1 |f:6.7|

Inputs

Step One
Name
Quantity
7.59 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(C)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(CBr)=O)=O
Name
Quantity
0.29 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
400 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=1N=C(SC1)C)=O
Name
Quantity
108 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature under nitrogen for 19 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling with an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with a cold solution of 1:1 MeOH/H2O
CUSTOM
Type
CUSTOM
Details
The crude material (5.05 g) was taken to the next reaction without further purification
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was poured onto water (75 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 mins
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was collected as a pale yellow powder 0.43 g (95%)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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